4-Biphenylsulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

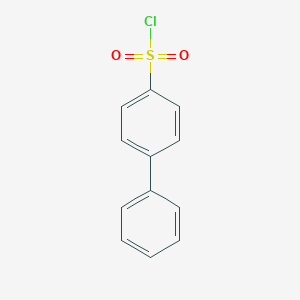

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBQXDHCMLLQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167352 | |

| Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-93-4 | |

| Record name | [1,1′-Biphenyl]-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-4-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Biphenylsulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89GAW486V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Biphenylsulfonyl Chloride from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-biphenylsulfonyl chloride from biphenyl, a key intermediate in the development of pharmaceuticals and other fine chemicals. The core of this process revolves around the electrophilic aromatic substitution reaction of biphenyl with chlorosulfonic acid. This document details the underlying reaction mechanism, provides a thorough analysis of various experimental protocols, and offers strategies for optimizing reaction conditions to maximize yield and purity. Quantitative data from multiple sources are compiled for comparative analysis, and detailed experimental procedures are presented. Visual aids in the form of diagrams are included to elucidate the reaction pathway and experimental workflows.

Introduction

This compound is a vital building block in organic synthesis, primarily utilized in the preparation of sulfonamides and sulfonate esters. Its derivatives have shown a wide range of biological activities, making it a valuable intermediate in the pharmaceutical industry for the development of new therapeutic agents. The synthesis of this compound is predominantly achieved through the direct chlorosulfonation of biphenyl. This guide will delve into the technical aspects of this synthesis, providing researchers and drug development professionals with the detailed information necessary to perform and optimize this important transformation.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from biphenyl proceeds via an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the sulfonating agent and the solvent in most procedures. The electrophile, the chlorosulfonium ion (+SO2Cl), is generated in situ and attacks the electron-rich biphenyl ring. Due to the directing effect of the phenyl group, substitution occurs preferentially at the para position (position 4) of the other ring, leading to the formation of 4-biphenylsulfonic acid, which is subsequently converted to the sulfonyl chloride.

A critical aspect of this synthesis is controlling the stoichiometry to minimize the formation of the primary byproduct, 4,4'-biphenyldisulfonyl chloride. An excess of chlorosulfonic acid is necessary to drive the reaction to completion; however, a large excess can promote di-substitution.[1] A molar ratio of biphenyl to chlorosulfonic acid in the range of 1:3 to 1:5 is commonly employed to favor the formation of the desired monosulfonylated product.[1]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. The following sections provide detailed methodologies for the most common approaches.

General Laboratory Scale Synthesis

This protocol is a widely used method for preparing this compound on a laboratory scale.

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene

-

Hexanes

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid (3 to 5 molar equivalents).

-

Cool the flask to a temperature between -10°C and 10°C using an ice-salt bath.[1]

-

Dissolve biphenyl (1 molar equivalent) in a minimal amount of dichloromethane.

-

Slowly add the biphenyl solution to the stirred chlorosulfonic acid via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C.[1] The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours.[1]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid.[1]

-

Dissolve the crude solid in dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

-

Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexanes or dichloromethane/hexanes.[1]

Synthesis with Thionyl Chloride for Di-substitution

This method is adapted for the synthesis of the di-substituted product, 4,4'-biphenyldisulfonyl chloride, but the principles can be adjusted to favor the mono-substituted product by controlling stoichiometry.

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Thionyl chloride

-

N-Methylpyrrolidone or Dimethylacetamide (optional catalyst)

-

Ice water

Procedure:

-

In a reaction vessel, place thionyl chloride and a small portion of chlorosulfonic acid.[2]

-

Simultaneously, add dropwise a solution of biphenyl in thionyl chloride and the remaining chlorosulfonic acid over a period of 1 hour, while maintaining the temperature at 0 to 10°C.[2]

-

Stir the mixture for an additional hour at 0 to 10°C.[2]

-

(Optional) Add a catalytic amount of N-methylpyrrolidone or dimethylacetamide.[2]

-

Gradually heat the mixture to 65°C over 4 hours. The precipitate of the intermediate disulfonic acid will dissolve with the evolution of SO2 and HCl gas.[2]

-

Maintain the reaction at 65°C for another 4 hours to ensure completion.[2]

-

Cool the reaction mixture to 20-30°C and then slowly add it dropwise to ice water with stirring, maintaining the temperature between 0 and 5°C.[2]

-

The 4,4'-biphenyldisulfonyl chloride will precipitate as a solid and can be collected by filtration.

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound and its di-substituted analog.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactant Ratio (Biphenyl:Chlorosulfonic Acid) | 1:3 to 1:5 (molar) | [1] |

| Reaction Temperature | -10°C to 10°C (initial addition) | [1] |

| Room temperature (stirring) | [1] | |

| Reaction Time | 3 - 6 hours | [1] |

| Solvent | Dichloromethane (for biphenyl) | [1] |

| Quenching Agent | Crushed ice | [1] |

| Purification Method | Recrystallization (Toluene/Hexanes or DCM/Hexanes) | [1] |

Table 2: Physical Properties of Biphenylsulfonyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₂H₉ClO₂S | 252.72 | 111 - 120 | White to cream powder |

| 4,4'-Biphenyldisulfonyl chloride | C₁₂H₈Cl₂O₄S₂ | 351.23 | 205 - 208 | Solid |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the chlorosulfonation of biphenyl.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from biphenyl via chlorosulfonation is a robust and widely applicable method. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount to achieving high yields of the desired mono-substituted product while minimizing the formation of the di-sulfonylated byproduct. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to successfully and efficiently prepare this important intermediate. Further optimization may be achieved through systematic investigation of reaction conditions and purification techniques tailored to specific laboratory or industrial settings.

References

Solubility of 4-Biphenylsulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-biphenylsulfonyl chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, standardized experimental protocols for determining solubility, and a general synthesis workflow. This information is intended to assist researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Qualitative Solubility of this compound

This compound is a white to off-white crystalline solid that is generally soluble in a range of organic solvents.[1] Its solubility is a critical factor in its application as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[2] The principle of "like dissolves like" is a useful guide, with polar aprotic solvents often being suitable for dissolving polar molecules like sulfonyl chlorides.[3] The compound reacts with water and is sensitive to moisture, leading to hydrolysis to the corresponding sulfonic acid.[1] Therefore, anhydrous conditions are recommended for storage and handling.

Below is a summary of the qualitative solubility of this compound in common organic solvents based on available data.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Aprotic Solvents | Dichloromethane (DCM), Diethyl ether, Acetonitrile, Ethyl acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Soluble | [3] |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Soluble, but may react slowly | [3] |

| Nonpolar Solvents | Toluene, Hexanes | Soluble to Partially Soluble (often used for recrystallization) | - |

| Aqueous Solvents | Water | Insoluble/Reacts | [1] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and recommended procedure for determining the equilibrium solubility of a compound in a specific solvent.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound

-

Selected anhydrous organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected anhydrous organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

Synthesis of this compound: A General Workflow

This compound is commonly synthesized via the chlorosulfonation of biphenyl using chlorosulfonic acid. The following diagram illustrates a general workflow for this synthesis.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Biphenylsulfonyl Chloride

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Biphenylsulfonyl chloride. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and visual workflows to facilitate understanding.

Spectroscopic Data

While a complete, experimentally verified set of spectra for this compound is not consistently available across all public databases, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 - 8.0 | Doublet | ~8.5 | Protons ortho to -SO₂Cl |

| ~7.8 - 7.7 | Doublet | ~8.5 | Protons meta to -SO₂Cl |

| ~7.7 - 7.6 | Multiplet | - | Protons on the unsubstituted phenyl ring |

| ~7.5 - 7.4 | Multiplet | - | Protons on the unsubstituted phenyl ring |

Note: Predicted values are based on the analysis of similar substituted benzene rings and the electronic effects of the sulfonyl chloride and phenyl groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Quaternary carbon attached to -SO₂Cl |

| ~143 | Quaternary carbon of the biphenyl linkage |

| ~139 | Quaternary carbon of the biphenyl linkage |

| ~130 | CH carbons on the unsubstituted phenyl ring |

| ~129 | CH carbons on the unsubstituted phenyl ring |

| ~128 | CH carbons on the substituted phenyl ring |

| ~127 | CH carbons on the substituted phenyl ring |

Note: Predicted values are based on the known chemical shifts for biphenyl and the influence of the sulfonyl chloride substituent.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 1600 - 1585 | C=C stretch (aromatic ring) | Medium to Strong |

| 1500 - 1400 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 900 - 675 | C-H out-of-plane bend (aromatic) | Strong |

| ~560 | S-Cl stretch | Medium |

Note: Characteristic strong absorptions for the sulfonyl chloride group are expected in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions.[1][2]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solid)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

2.2. Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid powder)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: Workflow for NMR data acquisition and processing.

Caption: Workflow for ATR-FTIR data acquisition.

References

An In-depth Technical Guide to 4-Biphenylsulfonyl Chloride: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylsulfonyl chloride, a versatile chemical intermediate, has a rich history rooted in the exploration of sulfonyl derivatives. While its initial discovery was centered on chemical identification, its contemporary significance lies in its role as a potent Histone Deacetylase (HDAC) inhibitor, a class of compounds at the forefront of epigenetic cancer therapy. This guide provides a comprehensive overview of this compound, from its historical synthesis to its modern applications in drug discovery. It details experimental protocols for its preparation, presents a consolidated summary of its physicochemical properties, and elucidates its mechanism of action as an HDAC inhibitor, including its impact on key cellular signaling pathways.

Discovery and History

The first documented synthesis of this compound is attributed to E.H. Huntress and F.H. Carten in a 1940 publication in the Journal of the American Chemical Society.[1][2] Their work focused on the use of chlorosulfonic acid as a reagent for the identification of aryl halides, and in this context, they prepared a series of arylsulfonyl chlorides, including the biphenyl derivative. For many years, this compound remained a compound of interest primarily within the realm of synthetic chemistry, serving as a building block for more complex molecules, particularly in the development of dyes and polymers.[3]

It was not until the recent surge in epigenetic research that the therapeutic potential of this compound was recognized. The identification of its activity as a potent Histone Deacetylase (HDAC) inhibitor has repositioned this compound as a valuable tool for researchers in oncology and drug development.[1][4][5][6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉ClO₂S | [7][8] |

| Molecular Weight | 252.72 g/mol | [7][8] |

| CAS Number | 1623-93-4 | [3][8] |

| Melting Point | 111-116 °C | [5] |

| Appearance | White to cream powder | [5] |

| Purity (by HPLC) | ≥96.0% | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H), 7.55-7.40 (m, 5H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.5, 142.0, 138.8, 130.0, 129.2, 128.8, 128.4, 127.3 | |

| IR (KBr, cm⁻¹) | ~1375 (SO₂ asymm), ~1180 (SO₂ symm), ~760 (C-H oop, arom) | [9][10] |

| Mass Spectrum (EI) | m/z 252 (M⁺), 153 (M⁺ - SO₂Cl), 152 (biphenyl radical cation) |

Experimental Protocols

Synthesis of this compound via Chlorosulfonation of Biphenyl

This protocol is based on the well-established method of electrophilic aromatic substitution using chlorosulfonic acid.

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene

-

Hexanes

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (4-5 equivalents) to 0 °C in an ice bath.

-

Addition of Biphenyl: Dissolve biphenyl (1 equivalent) in a minimal amount of dichloromethane and add it dropwise to the cold chlorosulfonic acid over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a white solid.

-

Isolation and Washing: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid.

-

Purification:

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from a toluene/hexanes mixture to yield pure this compound.

-

Expected Yield: While yields can vary, a typical reported yield for the synthesis of a similar disulfonyl chloride derivative using a related method is around 88%.[11]

Alternative Synthesis: The Sandmeyer-type Reaction

An alternative approach for the synthesis of aryl sulfonyl chlorides involves the Sandmeyer-type reaction of aryldiazonium salts. This method can be advantageous when the corresponding aniline is more readily available or when the substitution pattern of the aromatic ring is not compatible with direct chlorosulfonation.[7][12]

General Procedure Outline:

-

Diazotization: The corresponding 4-aminobiphenyl is treated with a source of nitrous acid (e.g., sodium nitrite in acidic media) to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (often in a solvent like acetic acid) in the presence of a copper(I) or copper(II) catalyst.

-

Work-up: The resulting sulfonyl chloride is then isolated and purified, typically through extraction and recrystallization.

Mechanism of Action: HDAC Inhibition and Downstream Signaling

The primary therapeutic interest in this compound stems from its activity as a potent inhibitor of Histone Deacetylases (HDACs).[1][4][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. The acetylation state of histones is a key epigenetic mechanism that regulates gene expression.

The Role of HDACs in Cancer

In many cancers, HDACs are overexpressed or aberrantly active. This leads to the deacetylation of histones, resulting in a more condensed chromatin structure. This "closed" chromatin state represses the transcription of tumor suppressor genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).

Inhibition of HDACs by this compound

This compound, through its sulfonyl chloride moiety, is believed to interact with the zinc-containing active site of HDAC enzymes, thereby inhibiting their deacetylase activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more "open" chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes.

Downstream Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream events that ultimately lead to cancer cell death. A key pathway affected is the p53 signaling pathway.

-

Activation of p53 and p21: HDAC inhibition can lead to the acetylation and stabilization of the tumor suppressor protein p53.[5] Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor, p21.[12][13][14]

-

Cell Cycle Arrest: p21 binds to and inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cell proliferation.[15]

-

Induction of Apoptosis: Activated p53 also induces the expression of pro-apoptotic proteins, such as Bax. Increased Bax levels, coupled with the potential for HDAC inhibitors to downregulate anti-apoptotic proteins like Bcl-2, shifts the cellular balance towards apoptosis.[13][16] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[17]

Caption: HDAC Inhibition Pathway of this compound.

Applications in Research and Drug Development

The dual functionality of this compound as both a chemical reagent and a bioactive molecule makes it a valuable tool for researchers.

-

Synthetic Chemistry: It continues to be a key intermediate in the synthesis of a wide range of organic compounds, including sulfonamides, which are a common motif in many pharmaceuticals.[3]

-

Drug Discovery: As a potent HDAC inhibitor, it serves as a lead compound for the development of novel anti-cancer therapeutics. Its biphenyl scaffold can be modified to improve potency, selectivity, and pharmacokinetic properties.[4][5]

-

Chemical Biology: It can be used as a chemical probe to study the role of HDACs in various biological processes beyond cancer, including neurodegenerative diseases and inflammatory disorders.

Conclusion

This compound has evolved from a classical chemical reagent to a promising molecule in the field of epigenetic therapy. Its straightforward synthesis, coupled with its potent HDAC inhibitory activity, makes it an attractive compound for further investigation. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and mechanism of action, intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic agents. The exploration of its full therapeutic potential, particularly in combination with other anti-cancer drugs, represents an exciting frontier in drug development.

References

- 1. biochempress.com [biochempress.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 4. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Different molecular capacity in the induction of apoptosis by polychlorinated biphenyl congeners in rat renal tubular cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Slug promotes p53 and p21 protein degradation by inducing Mdm2 expression in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Relationship between p21 expression and mutation of the p53 tumor suppressor gene in normal and malignant ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Quality Control of High-Purity 4-Biphenylsulfonyl Chloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity 4-biphenylsulfonyl chloride (CAS No. 1623-93-4), a critical reagent in pharmaceutical and agrochemical synthesis.[1] The document details quality specifications from various suppliers, outlines analytical methodologies for purity verification, and presents logical workflows for supplier selection and quality control. This compound serves as a key intermediate, valued for its role in introducing the biphenylsulfonyl moiety into molecules, often to enhance the efficacy and stability of active pharmaceutical ingredients (APIs).[2] Its applications include the synthesis of potential anticancer agents, inhibitors of the hypoxia-inducible factor pathway, and histone deacetylase (HDAC) inhibitors.[3][4]

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is crucial for reproducible results in research and manufacturing. A variety of chemical suppliers offer this reagent at different purity grades. The selection of a suitable supplier often depends on the required purity, available analytical data, and scale of need. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Number | Purity Specification | Analysis Method | Melting Point (°C) |

| Sigma-Aldrich (Merck) | 536938 | Not specified; Quality Level 100 | - | 103-108 |

| Tokyo Chemical Industry (TCI) | B2199 | >98.0% | GC | 113.0-117.0[5] |

| min. 97.0% | Argentometric Titration | |||

| Thermo Scientific Chemicals | - | ≥96.0% | HPLC | 111.0-120.0[6] |

| Chem-Impex | 12053 | ≥ 97% | Assay | 111-119[2] |

| Santa Cruz Biotechnology | sc-226683 | Not specified | - | - |

Note: This data is compiled from publicly available information on supplier websites and is subject to change. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed quality information.

Quality Control and Analytical Methodologies

Confirming the identity and purity of this compound is essential before its use in sensitive applications. Several analytical techniques are employed for this purpose.[7] The primary methods include chromatography for purity assessment and spectroscopy for structural confirmation.

Experimental Protocols

1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for assessing the purity of sulfonyl chlorides and quantifying impurities.[8] Due to the reactivity of the sulfonyl chloride group, derivatization is sometimes used, but direct analysis is often possible.[8]

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (of known purity, if available)

-

This compound sample for testing

Chromatographic Conditions (Typical):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a higher ratio of water to a higher ratio of acetonitrile is common to elute both polar and non-polar impurities. A starting point could be 60% A / 40% B, moving to 10% A / 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 30 °C[10]

-

Detection Wavelength: 225 nm[9]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard solution to establish the retention time and peak shape. Subsequently, inject the sample solution in triplicate.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

Objective: To verify the identity and structural integrity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Solvent:

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.

-

Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the expected spectrum for this compound. The aromatic protons will typically appear in the range of 7.5-8.2 ppm.

3. Purity Assessment by Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an effective purity analysis method.

Objective: To determine the purity of this compound by GC.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or toluene).

-

Analysis: Inject the sample into the GC. A temperature program is used to separate the main compound from any volatile impurities.

-

Data Processing: The purity is determined by comparing the area of the main peak to the total area of all peaks.

Logical Workflows

Effective sourcing and quality control follow a structured process to ensure that the procured materials meet the stringent requirements of research and drug development.

Caption: A logical workflow for the qualification of a new supplier for a critical chemical reagent.

Caption: A standard workflow for the quality control analysis of an incoming batch of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1623-93-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. B21031.14 [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

4-Biphenylsulfonyl Chloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-biphenylsulfonyl chloride (CAS No. 1623-93-4). The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is also reactive with water.[2][4] Inhalation of dust may cause respiratory irritation.[5]

GHS Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1[1] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |

Hazard Statements:

-

H335: May cause respiratory irritation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C12H9ClO2S[1][2] |

| Molecular Weight | 252.72 g/mol [1][2][3] |

| Appearance | White to off-white solid/powder[1][4] |

| Melting Point | 114 °C / 237.2 °F[1] |

| Boiling Point | No information available[1] |

| Flash Point | No information available[1] |

| Solubility | Reacts with water[1] |

| Stability | Moisture sensitive[1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] No acute toxicity information, such as LD50 or LC50 values, is currently available for this product.[1][2]

Safe Handling and Storage

Handling:

-

Use only in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

-

Avoid breathing dust.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Do not ingest.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store locked up.[1]

-

Protect from moisture.[2] The product is moisture-sensitive.[1]

-

Store in a corrosives area.[2]

-

Incompatible materials to avoid include bases, strong oxidizing agents, alcohols, and acids.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A dust mask type N95 (US) is also suggested.[6] |

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[1][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[8] |

| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[1][8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: The product causes burns of eyes, skin, and mucous membranes.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing. Do not get water on the spilled substance or inside containers.[1]

-

Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate the ground water system.[1][2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not expose the spill to water.[1][2]

Experimental Protocols

Detailed toxicological studies for this compound are not publicly available. However, the assessment of its known hazards (skin and eye corrosion/irritation) would typically follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (based on OECD Test Guideline 431)

This test method is used to identify corrosive and non-corrosive chemicals.

-

Principle: The test utilizes a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is then quantified.

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the substance is washed from the tissue surface.

-

The viability of the tissue is determined by incubating it with MTT solution.

-

The amount of formazan produced is measured spectrophotometrically to determine the percentage of viable cells relative to a negative control.

-

-

Classification: A substance is identified as corrosive if the cell viability falls below defined threshold levels at specific time points.

Visualizations

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 3. (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. x-cellr8.com [x-cellr8.com]

- 6. epa.gov [epa.gov]

- 7. criver.com [criver.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of the 4-Biphenylsulfonyl Chloride Sulfonyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Biphenylsulfonyl chloride is a versatile reagent of significant interest in synthetic and medicinal chemistry, primarily serving as a key building block for the synthesis of sulfonamides and other biologically active molecules.[1] The reactivity of this compound is governed by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. This guide provides a comprehensive analysis of the factors influencing this electrophilicity, presents comparative quantitative data, details experimental protocols for its assessment, and outlines the synthetic pathway for its preparation.

The inherent electrophilicity of the sulfonyl chloride group arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. The biphenyl moiety at the 4-position of the benzene ring modulates this electrophilicity through its electronic effects, influencing the overall reactivity of the molecule. Understanding and quantifying this electrophilicity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel chemical entities in drug discovery and development.

Quantitative Analysis of Electrophilicity

The electrophilicity of the sulfonyl group in aryl sulfonyl chlorides is quantitatively assessed through kinetic studies of nucleophilic substitution reactions, such as hydrolysis (solvolysis) or aminolysis. The reactivity of a series of substituted benzenesulfonyl chlorides can be correlated using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of the substituents.

The Hammett Equation:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted (reference) compound (benzenesulfonyl chloride).

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.

For nucleophilic attack on the sulfonyl sulfur, a positive ρ value is expected, as electron-withdrawing groups enhance the electrophilicity of the sulfur atom, stabilizing the negatively charged transition state.

Hammett Substituent Constant for the 4-Biphenyl Group

The electronic effect of the 4-biphenyl substituent is crucial for understanding the electrophilicity of this compound. The Hammett substituent constant (σ) for the para-phenyl group is approximately -0.01 . This slightly negative value indicates that the 4-biphenyl group is a very weak electron-donating group.

Comparative Kinetic Data

| Substituent (X in X-C₆H₄SO₂Cl) | Hammett σ Value | Second-Order Rate Constant (k₂₅) x 10⁵ (M⁻¹s⁻¹) |

| 4-N(CH₃)₂ | -0.83 | 0.11 |

| 4-OCH₃ | -0.27 | 0.43 |

| 4-CH₃ | -0.17 | 0.67 |

| 4-C₆H₅ (Biphenyl) | -0.01 | ~1.2 (Estimated) |

| H | 0.00 | 1.33 |

| 4-F | +0.06 | 1.95 |

| 4-Cl | +0.23 | 3.80 |

| 4-Br | +0.23 | 4.17 |

| 3-CF₃ | +0.43 | 14.1 |

Data for substituted benzenesulfonyl chlorides are from Mikołajczyk et al. (2020). The value for this compound is an estimation based on its Hammett σ value and the established Hammett correlation.

The reaction constant (ρ) for this chloride-chloride exchange reaction was determined to be +2.02 .[2] This positive and significant ρ value indicates a high sensitivity to substituent effects and confirms that electron-withdrawing groups substantially accelerate the reaction by stabilizing the developing negative charge in the Sₙ2 transition state. Based on the Hammett σ value of -0.01 for the 4-biphenyl group, the rate constant for this compound is estimated to be slightly lower than that of the unsubstituted benzenesulfonyl chloride.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the electrophilicity of this compound. The following are protocols for the synthesis of the compound and for conducting kinetic studies to measure its reactivity.

Synthesis of this compound

This protocol describes the synthesis of this compound via chlorosulfonation of biphenyl.[3]

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene

-

Hexanes

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 molar equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Dissolve biphenyl (1 molar equivalent) in a minimal amount of dichloromethane.

-

Slowly add the biphenyl solution to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature between 0°C and 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dissolve the crude solid in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Kinetic Analysis of Solvolysis by Conductometry

This method follows the progress of the solvolysis reaction by measuring the increase in conductivity due to the formation of hydrochloric acid and 4-biphenylsulfonic acid.[4]

Apparatus:

-

Conductivity meter and probe

-

Thermostated reaction vessel

-

Magnetic stirrer

-

Microsyringe

Procedure:

-

Instrument Setup: Calibrate the conductivity meter and probe using standard solutions of known conductivity.

-

Reaction Setup: Place a known volume of the desired solvent (e.g., 80% ethanol/water) in the thermostated reaction vessel equipped with the conductivity probe and a magnetic stirrer. Allow the solvent to reach thermal equilibrium.

-

Reaction Initiation: Inject a small, known amount of a stock solution of this compound in a suitable non-reactive solvent (e.g., acetone) into the reaction vessel with vigorous stirring to initiate the reaction.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until no further significant change is observed, indicating the completion of the reaction.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the conductivity-time data to a first-order rate equation. The Guggenheim method or a non-linear least-squares fitting algorithm can be used for this purpose.

Kinetic Analysis of Aminolysis by UV-Vis Spectrophotometry

This method is suitable for following the reaction of this compound with an amine that has a chromophore that changes upon reaction.

Apparatus:

-

UV-Vis spectrophotometer with a thermostated cuvette holder

-

Quartz cuvettes

-

Microsyringes

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactants and products.

-

Reaction Setup: Place a solution of the amine in the desired solvent in a quartz cuvette and place it in the thermostated cuvette holder of the spectrophotometer. The concentration of the amine should be in large excess compared to the this compound to ensure pseudo-first-order kinetics.

-

Reaction Initiation: Inject a small volume of a concentrated stock solution of this compound into the cuvette, rapidly mix by inverting the cuvette, and immediately begin recording the absorbance at the chosen wavelength over time.

-

Data Analysis: Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line is the pseudo-first-order rate constant (k'). The second-order rate constant is then calculated by dividing k' by the concentration of the amine (the reactant in excess).

Visualizations

Reaction Pathway

The reaction of this compound with a nucleophile (Nu⁻) generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.

Caption: Sₙ2-like reaction mechanism for nucleophilic substitution on this compound.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for determining the reaction rate constant of this compound with a nucleophile.

Caption: General experimental workflow for kinetic analysis of this compound reactivity.

Hammett Plot Logical Relationship

This diagram illustrates the logical relationship between substituent electronic effects and reaction rates as described by the Hammett equation for the nucleophilic substitution of substituted benzenesulfonyl chlorides.

Caption: Logical relationship in a Hammett analysis of arenesulfonyl chloride reactivity.

Conclusion

The electrophilicity of the sulfonyl group in this compound is a key determinant of its reactivity. While it is a highly reactive electrophile, the weakly electron-donating nature of the 4-biphenyl substituent suggests that its reactivity is slightly lower than that of unsubstituted benzenesulfonyl chloride. Quantitative assessment of its electrophilicity can be achieved through meticulous kinetic studies, and the provided experimental protocols offer a robust framework for such investigations. The comparative data and the principles of the Hammett equation presented in this guide provide researchers, scientists, and drug development professionals with the necessary tools to understand, predict, and manipulate the reactivity of this compound in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. assets.cambridge.org [assets.cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocol: Synthesis of Sulfonamides using 4-Biphenylsulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Biphenylsulfonyl chloride (CAS No: 1623-93-4) is a vital chemical intermediate used extensively in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a biphenyl scaffold, makes it an excellent building block for introducing the biphenylsulfonyl moiety into various molecules.[3] The resulting sulfonamides are a prominent class of compounds in medicinal chemistry, renowned for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6]

The synthesis of sulfonamides from this compound is typically achieved through its reaction with primary or secondary amines.[7][8] This reaction is generally high-yielding and proceeds under mild conditions, making it a reliable method for generating diverse libraries of compounds for drug discovery campaigns. This document provides a detailed protocol for this synthesis, data on representative reactions, and a troubleshooting guide.

General Experimental Workflow

The overall process for the synthesis, purification, and characterization of sulfonamides from this compound is outlined in the workflow below.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of sulfonamides via the reaction of an amine with this compound.

Materials and Equipment

-

Reagents: this compound, desired primary or secondary amine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or pyridine, 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, standard glassware.

Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents) in an anhydrous solvent like DCM.[5][7] Cool the mixture to 0°C using an ice bath.

-

Addition of this compound: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature is maintained at or below 5°C.[5]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.[5][7]

-

Monitoring: The reaction progress should be monitored by TLC until all the this compound has been consumed.[5][9]

-

Work-up:

-

Carefully quench the reaction by adding water or 1M HCl to neutralize the excess base.[5]

-

Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and finally brine.[5][9]

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure sulfonamide.[5][9]

-

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the synthesis of various sulfonamides using this compound with different types of amines under the described protocol.

| Amine Substrate | Amine Type | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Primary Aromatic | Pyridine | DCM | 6 | 90-95% |

| p-Toluidine | Primary Aromatic | Triethylamine | THF | 6 | 85-95%[7] |

| Benzylamine | Primary Aliphatic | Triethylamine | DCM | 4 | >90% |

| Morpholine | Secondary Cyclic | Triethylamine | DCM | 8 | 85-90% |

| N-Methylaniline | Secondary Aromatic | Pyridine | THF | 12 | 75-85%[7] |

Application Spotlight: Mechanism of Sulfa Drugs

Many sulfonamide-based drugs function as antibiotics by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria.[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to a bacteriostatic effect.[5]

Caption: Inhibition of the bacterial folic acid pathway by sulfonamides.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive amine (e.g., electron-deficient anilines).[10] | Use a stronger base or a catalyst; consider alternative synthetic routes if nucleophilicity is too low. |

| Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat if necessary, while monitoring by TLC. |

| Steric hindrance from the amine. | Increase reaction time and/or temperature. | |

| Product is an Oil | Presence of impurities or residual solvent. | Purify the crude product by column chromatography.[9] |

| Incomplete hydrolysis of excess reagents during work-up. | Ensure thorough and vigorous stirring during the quenching and washing steps.[9] | |

| Multiple Products | Formation of bis-sulfonamide with primary amines. | Use a slight excess of the amine to favor monosubstitution. |

| Di-sulfonylation of the biphenyl ring. | This is unlikely under these conditions but can be minimized by controlling temperature.[9] |

Safety Information this compound is corrosive and can cause severe skin burns and eye damage. It reacts with water, releasing hydrochloric acid. Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] The other reagents, such as amines, bases, and solvents, should be handled according to their respective safety data sheets.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 7. cbijournal.com [cbijournal.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

4-Biphenylsulfonyl Chloride: A Robust Protecting Group for Phenols in Complex Synthesis

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Phenolic hydroxyl groups, due to their inherent reactivity, often require temporary protection. 4-Biphenylsulfonyl chloride (BPSCl) has emerged as a versatile and robust reagent for the protection of phenols, forming stable 4-biphenylsulfonyl (BPS) esters. This Application Note provides detailed protocols for the protection of phenols using BPSCl, outlines the stability of the BPS protecting group under various conditions, and describes a reliable method for its subsequent removal.

The biphenyl scaffold of the BPS group imparts significant steric hindrance and electronic effects, rendering the protected phenol resistant to a wide range of synthetic transformations.[1][2] Its crystalline nature often facilitates the purification of intermediates. This combination of stability and ease of handling makes the BPS group an attractive choice for complex synthetic strategies where other common protecting groups may fail.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of various phenols with this compound and the subsequent deprotection of the BPS group.

Table 1: Protection of Phenols with this compound

| Entry | Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | Pyridine | Dichloromethane | 12 | 93 |

| 2 | 4-Methoxyphenol | Pyridine | Dichloromethane | 12 | 95 |

| 3 | 4-Nitrophenol | Pyridine | Dichloromethane | 12 | 82 |

| 4 | 2-Chlorophenol | Pyridine | Dichloromethane | 12 | 89 |

| 5 | 3,5-Dimethylphenol | Pyridine | Dichloromethane | 12 | 85 |

Table 2: Deprotection of 4-Biphenylsulfonyl Protected Phenols

| Entry | BPS-Protected Phenol | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl 4-biphenylsulfonate | Pulverized KOH, t-BuOH | Toluene | 4 | 92 |

| 2 | 4-Methoxyphenyl 4-biphenylsulfonate | Pulverized KOH, t-BuOH | Toluene | 4 | 94 |

| 3 | 4-Nitrophenyl 4-biphenylsulfonate | Pulverized KOH, t-BuOH | Toluene | 6 | 85 |

| 4 | 2-Chlorophenyl 4-biphenylsulfonate | Pulverized KOH, t-BuOH | Toluene | 5 | 88 |

| 5 | 3,5-Dimethylphenyl 4-biphenylsulfonate | Pulverized KOH, t-BuOH | Toluene | 4 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of Phenols using this compound

This protocol describes a general method for the synthesis of aryl 4-biphenylsulfonates from the corresponding phenols.

Materials:

-

Substituted Phenol (1.0 equiv)

-

This compound (BPSCl) (1.05 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 equiv) to the solution and stir for 5 minutes.

-

Slowly add this compound (1.05 equiv) portion-wise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure aryl 4-biphenylsulfonate.

Protocol 2: General Procedure for the Deprotection of 4-Biphenylsulfonyl Protected Phenols

This protocol outlines a robust method for the cleavage of the BPS protecting group to regenerate the free phenol.[2]

Materials:

-

BPS-protected phenol (1.0 equiv)

-

Pulverized Potassium Hydroxide (KOH) (5.0 equiv)

-

tert-Butanol (t-BuOH) (10.0 equiv)

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the BPS-protected phenol (1.0 equiv), pulverized potassium hydroxide (5.0 equiv), and tert-butanol (10.0 equiv).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure phenol.

Stability of the BPS Protecting Group

The 4-biphenylsulfonyl group exhibits remarkable stability across a wide range of reaction conditions, making it a "durable" protecting group.[2] This stability is attributed to the steric bulk of the biphenyl moiety and the electron-withdrawing nature of the sulfonyl group, which deactivates the aryl ring towards electrophilic attack and stabilizes the C-O bond.

Stability Profile:

-

Acidic Conditions: The BPS group is generally stable to mild acidic conditions. However, strong, hot acids can lead to cleavage.

-

Basic Conditions: BPS-protected phenols are resistant to many basic conditions, including those involving metal alkoxides.[2] Cleavage requires harsh basic conditions as described in the deprotection protocol.

-

Organometallic Reagents: The BPS group is stable in the presence of Grignard reagents and organolithium reagents.[2]

-